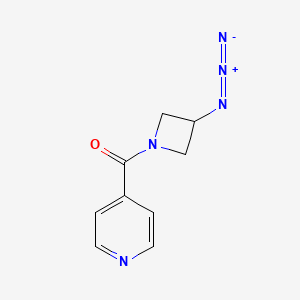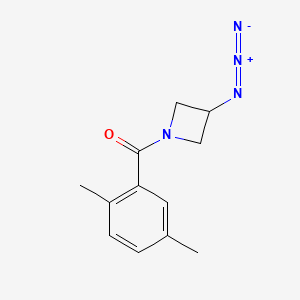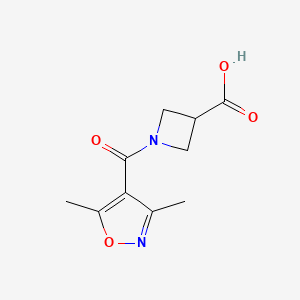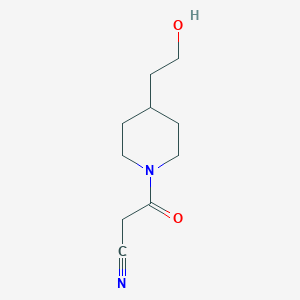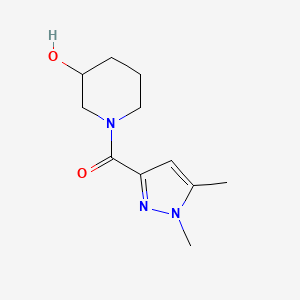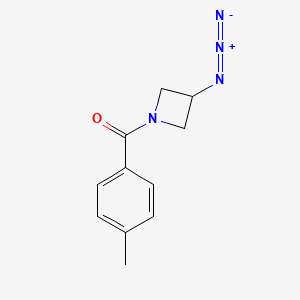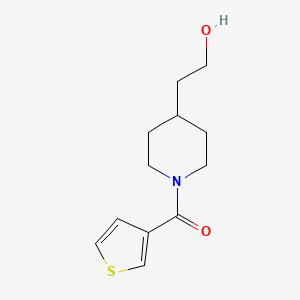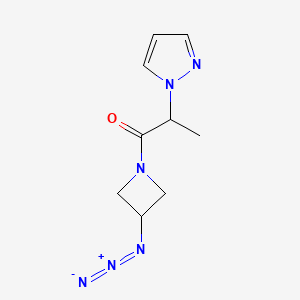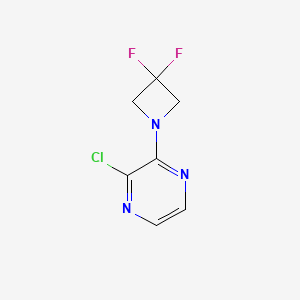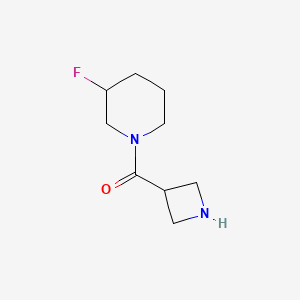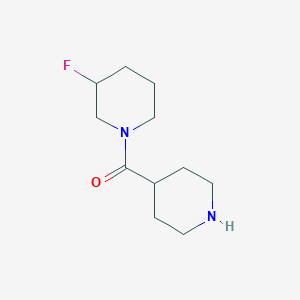
2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one (CFPP) is a synthetic compound with a wide range of applications in scientific research. CFPP is a fluorinated piperidine derivative with a unique structure and properties, which makes it an attractive choice for many research studies. CFPP has been studied extensively in the fields of biochemistry, pharmacology, and toxicology, among others. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : Researchers have developed methods for synthesizing compounds with structural similarities to 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one, demonstrating the potential for creating a variety of derivatives for further study and application. For example, the synthesis and crystal structure analysis of related chalcone derivatives have been conducted to explore their molecular interactions and stability (Salian et al., 2018).
- Molecular Structure Analysis : Detailed analyses of molecular structures, including conformational studies and crystal structure determination, have been performed. These studies offer insights into the molecular configuration, stability, and potential reactivity of compounds (Ribet et al., 2005).
Catalytic and Biological Activities
- Catalytic Applications : Research has explored the catalytic uses of related compounds, such as their efficiency in transfer hydrogenation reactions. This highlights the potential utility of 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one in catalysis, particularly in organic synthesis (Aydemir et al., 2014).
- Anticancer Activity : Some analogs have been studied for their anticancer properties, indicating the potential for compounds related to 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one to act as therapeutic agents. These compounds have demonstrated inhibition against various cancer cell lines, suggesting their potential as leads for developing new anticancer medications (Asong et al., 2019).
Photophysical and Electrochemical Studies
- Photocyclization Reactions : Studies have investigated the photocyclization of related diones to flavones, revealing the influence of substituents on the reaction pathway. This research sheds light on the photophysical properties of similar compounds, which could be relevant for developing photoactive materials or studying photoreactions in organic chemistry (Košmrlj & Šket, 2007).
Advanced Materials and Quantum Chemical Studies
- Hyperpolarizability and Electronic Properties : Quantum chemical calculations have been employed to assess the electronic properties and first-order hyperpolarizability of related compounds, indicating their potential applications in nonlinear optics and electronic materials (Najiya et al., 2014).
Propriétés
IUPAC Name |
2-chloro-1-(4-fluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c1-6(9)8(12)11-4-2-7(10)3-5-11/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOFUPPXBKWKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



